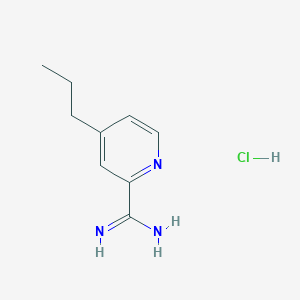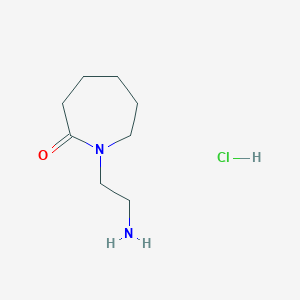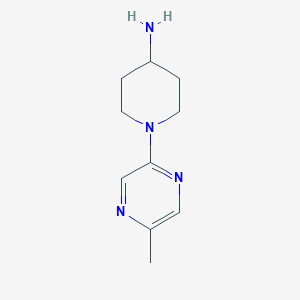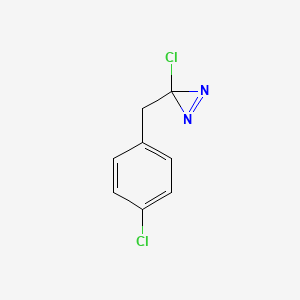
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17266 g/mol This compound features a pyridine ring substituted with a hydroxyl group at the 6-position and an ethanone group at the 3-position, along with an acetic acid moiety
Vorbereitungsmethoden
The synthesis of 1-(6-Hydroxypyridin-3-yl)ethanone acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxypyridine with ethanone under specific reaction conditions to form the desired product. Industrial production methods may involve catalytic processes to enhance yield and purity. Detailed reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the synthesis .
Analyse Chemischer Reaktionen
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxypyridin-3-yl)ethanone acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanone moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activities. The acetic acid group can participate in acid-base reactions, further influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid can be compared with similar compounds such as quinoline derivatives and other pyridine-based molecules. These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to unique chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
acetic acid;5-acetyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO2.C2H4O2/c1-5(9)6-2-3-7(10)8-4-6;1-2(3)4/h2-4H,1H3,(H,8,10);1H3,(H,3,4) |
InChI-Schlüssel |
QDYVUJGWGJNCAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC(=O)C=C1.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




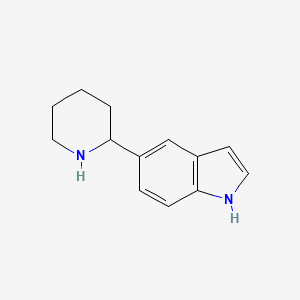
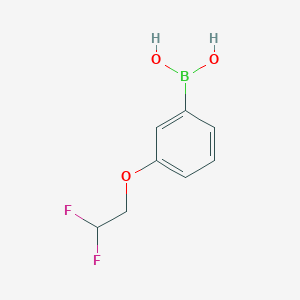
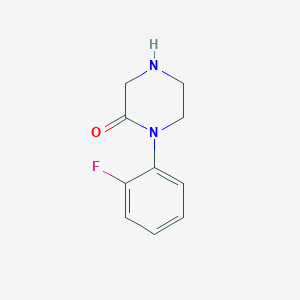
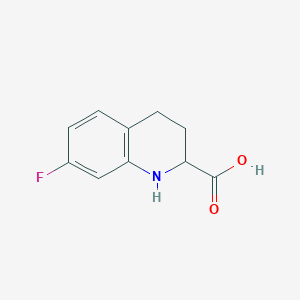


![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)

